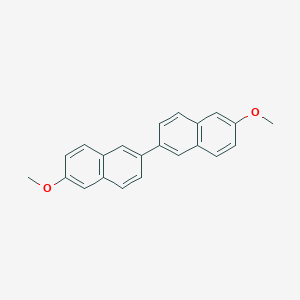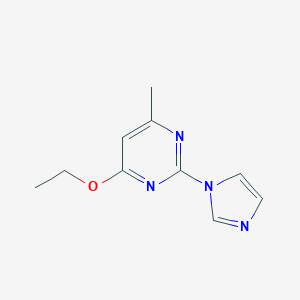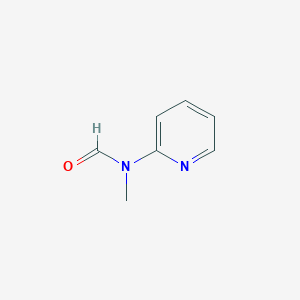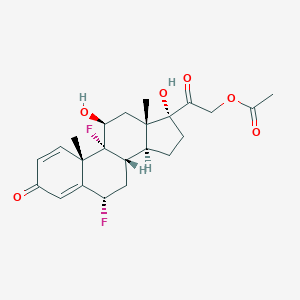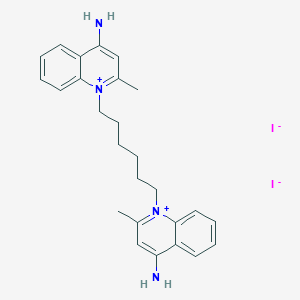![molecular formula C10H8N2 B046406 1,8-Dihydropyrrolo[3,2-g]indole CAS No. 112149-08-3](/img/structure/B46406.png)
1,8-Dihydropyrrolo[3,2-g]indole
Vue d'ensemble
Description
Synthesis Analysis
The 1,8-dihydropyrrolo[2,3-b]indole ring system, which is similar to 1,8-Dihydropyrrolo[3,2-g]indole, can be readily prepared in three steps from indole-3-carbaldehyde . Its 1-allyl derivatives undergo photochemical rearrangement to the 2H-isomers .Molecular Structure Analysis
The molecular formula of 1,8-Dihydropyrrolo[3,2-g]indole is C10H8N2 . It has a molecular weight of 156.18 g/mol .Chemical Reactions Analysis
Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .Applications De Recherche Scientifique
Synthesis and Photochemical Rearrangement : This compound can be used for the synthesis and photochemical rearrangement of 1-allyl derivatives. This process involves the photochemical rearrangement of the 1,8-dihydropyrrolo[2,3-b]indole ring system to 2H-isomers (Moody & Ward, 1984).
Access to Synthetic and Biological Ring Systems : It provides simple access to ring systems that are of potential synthetic and biological interest. This is especially relevant in the context of photochemistry of benzotriazoles (Al-Jalal et al., 2014).
Electrochemical Polymerization : Electrochemical polymerization of 1,8-Dihydropyrrolo[3,2-g]indole isomers can produce films with higher conductivities, a feature significant for material science applications (Zotti et al., 1989).
Synthesis of Antitumor Antibiotics : The synthesis based on photolysis of 1-alkenylbenzotriazoles is applied to the synthesis of the 2,3-dihydropyrrolo[1,2-a]indole nucleus, a key component in mitomycin antitumor antibiotics (Wender & Cooper, 1986).
Preparation of Various Cycloadducts : The synthesis of 2,4-dihydropyrrolo[3,4-b]indole leads to the preparation of cycloadducts and benzocarbazole derivatives, important in organic chemistry (Sha et al., 1987).
Photovoltaic Device Applications : The 2,7-DPPIIDPP molecule, related to 1,8-Dihydropyrrolo[3,2-g]indole, shows potential applications in photovoltaic devices due to its good thermal stability and broad UV/Vis absorption (Lai et al., 2013).
Structure and Energy Preference Studies : The structure of dihydropyrroloindoles like 1,5-divinyl-1,4,5,8-tetrahydro[3,2-f]indole is studied for its energy preference and conjugation in cyclohexadiene systems (Vashchenko et al., 2006).
Synthesis of COX-2 Inhibitors : Diaryl-Substituted (Dihydro)pyrrolo[3,2,1-hi]indoles, which have a fluoro substituent, are promising candidates for developing radiolabeled COX-2 inhibitors, useful in positron emission tomography (PET) imaging (Laube et al., 2015).
Safety And Hazards
The safety data sheet for indole, a compound similar to 1,8-Dihydropyrrolo[3,2-g]indole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause serious eye damage/eye irritation, and skin sensitization .
Propriétés
IUPAC Name |
1,8-dihydropyrrolo[3,2-g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFQCQQRFVUWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN3)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dihydropyrrolo[3,2-g]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
